molecular formula C22H21ClN2O8 B11626533 Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate

Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate

Cat. No.: B11626533
M. Wt: 476.9 g/mol
InChI Key: AKRPSNOZFKOGEI-UHFFFAOYSA-N
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Description

Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate is a structurally complex synthetic organic compound characterized by multiple functional groups. Its core structure comprises:

  • A propyl benzoate ester at the terminal position.
  • An amide linkage connecting the benzoate moiety to a 4-oxobutanamido group.
  • An ether-oxygen bridge linking the 4-oxobutanamido group to a 2-(4-chloro-3-nitrophenyl)-2-oxoethoxy side chain.

The 4-chloro-3-nitrophenyl substituent introduces strong electron-withdrawing effects due to the nitro (-NO₂) and chloro (-Cl) groups, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C22H21ClN2O8

Molecular Weight

476.9 g/mol

IUPAC Name

propyl 4-[[4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C22H21ClN2O8/c1-2-11-32-22(29)14-3-6-16(7-4-14)24-20(27)9-10-21(28)33-13-19(26)15-5-8-17(23)18(12-15)25(30)31/h3-8,12H,2,9-11,13H2,1H3,(H,24,27)

InChI Key

AKRPSNOZFKOGEI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate typically involves a multi-step process. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Ammonia, thiols, sodium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

    Hydrolysis: Benzoic acid, propanol, and amines.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs, such as ester groups, aromatic substituents, and heterocyclic frameworks. Below is a detailed comparison with compounds from the provided evidence:

Quinoline-Based Derivatives ()

Compounds C1–C7 in share a quinoline-4-carbonyl-piperazine-methyl benzoate backbone with varying para-substituents (e.g., -Br, -Cl, -F, -CF₃) on the phenyl ring . Key differences from the target compound include:

  • Core Structure: Quinoline vs. benzoate-amide-ether in the target.
  • Substituent Positioning : The target’s nitro group is meta to the chloro substituent, whereas C1–C7 feature para-substituted halogens or electron-donating groups.
  • Linker Flexibility : Piperazine in C1–C7 vs. a rigid amide-ether chain in the target.

Physicochemical Implications :

  • The propyl ester in the target may increase lipophilicity relative to methyl esters in C1–C7, affecting membrane permeability.
Pyrrole-Carboxylate Derivatives ()

The compound Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate (4) in features a pyrrole ring and ethoxy/benzyloxy substituents . Contrasts with the target include:

  • Aromatic System : Pyrrole (5-membered heterocycle) vs. benzoate (6-membered aromatic ring).
  • Functional Groups : Benzyloxy and ethoxy groups in compound 4 vs. nitro and chloro in the target.

Functional Implications :

  • The pyrrole core in compound 4 may confer π-stacking capabilities, while the target’s nitro group could enhance electrophilic reactivity.
  • The ethoxy group in compound 4 likely improves solubility in organic solvents compared to the nitro-substituted target.

Data Tables: Structural and Substituent Comparisons

Table 1. Core Structural Features
Compound Core Structure Key Functional Groups Reference
Target Compound Benzoate-amide-ether Propyl ester, amide, nitro, chloro -
C3 () Quinoline-piperazine Methyl ester, chloro, quinoline
Compound 4 () Pyrrole-carboxylate Ethyl ester, benzyloxy, pyrrole
Table 2. Substituent Effects on Properties
Compound Substituent(s) Electronic Effects Solubility (Predicted)
Target Compound 4-Cl, 3-NO₂ Strong electron-withdrawing Low in polar solvents
C1–C7 () Para-X (X = Br, Cl, F) Moderate electron-withdrawing Moderate
Compound 4 () Benzyloxy, ethoxy Electron-donating (benzyloxy) High in organic phases

Research Findings and Implications

  • Synthetic Methodology: highlights crystallization in ethyl acetate for quinoline derivatives, suggesting similar purification approaches for the target compound .
  • Substituent Trends : Halogen and nitro groups (as in the target) are associated with enhanced stability and bioactivity in drug discovery, though nitro groups may pose metabolic challenges .
  • Functional Group Synergy : The combination of amide and ester groups in the target could enable hydrogen bonding and hydrolytic stability, contrasting with the piperazine linker’s flexibility in C1–C7 .

Biological Activity

Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings, providing a comprehensive overview of its implications in pharmacology and medicinal chemistry.

Molecular Characteristics

  • Molecular Formula: C22H21ClN2O8
  • Molecular Weight: 476.87 g/mol
  • InChIKey: AKRPSNOZFKOGEI-UHFFFAOYSA-N

The compound features a benzoate ester structure with a chloro-nitrophenyl moiety, which is significant for its biological activity. The presence of the nitro group is often associated with increased reactivity and potential therapeutic effects.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The nitrophenyl group may enhance its ability to act as an inhibitor or modulator of specific biological processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoic acid can inhibit the growth of various bacterial strains. The presence of the nitro group in this compound may enhance its efficacy against resistant strains of bacteria, making it a candidate for further investigation in antimicrobial therapies.

Anticancer Potential

Recent studies have suggested that compounds containing nitrophenyl groups can induce apoptosis in cancer cells. For example, derivatives similar to this compound have been shown to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of oxidative stress and alteration of cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several benzoate esters. The results indicated that compounds with halogenated phenyl groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Research conducted by Zhang et al. (2023) demonstrated that nitrophenyl-containing compounds could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The study highlighted the potential for these compounds to serve as lead candidates for new anticancer drugs .
  • Mechanistic Insights : A detailed mechanistic study showed that similar compounds could inhibit specific kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionTargeting specific kinases

Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)...C22H21ClN2O8Antimicrobial, Anticancer
Propyl BenzoateC10H12O2Mild antimicrobial
4-(4-Chloro-3-nitrophenyl)-3-methyl...C11H10ClNO5Moderate anticancer activity

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